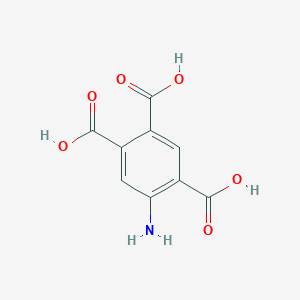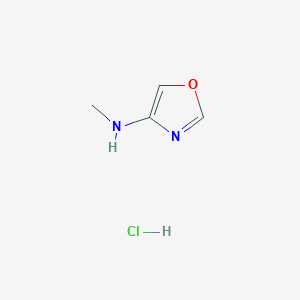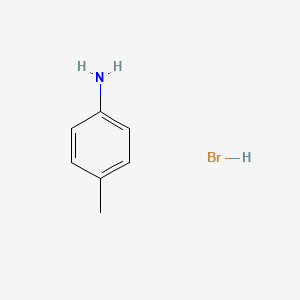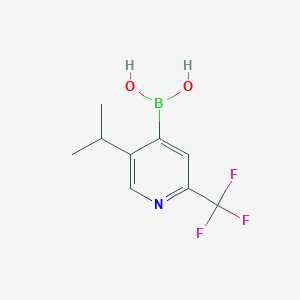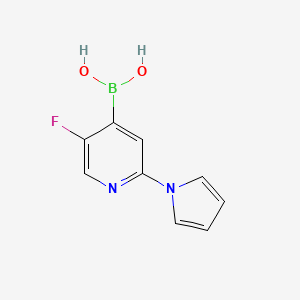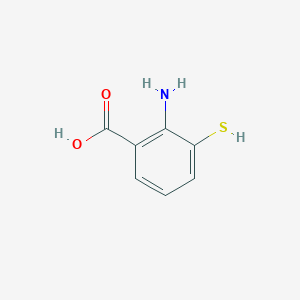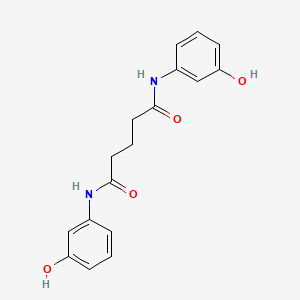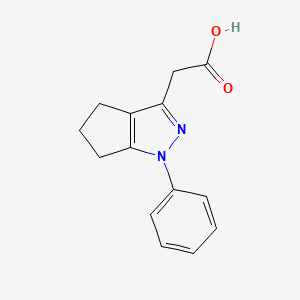
3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid is a heterocyclic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.273 g/mol It is known for its unique structure, which includes a cyclopentapyrazole ring fused with a phenyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 1,4-Dihydro-1-phenyl-3-cyclopentapyrazoleacetic acid
- 1,4,5,6-Tetrahydro-1-(4-methoxyphenyl)-3-cyclopentapyrazoleacetic acid
Uniqueness
1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused cyclopentapyrazole ring system and phenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .
特性
CAS番号 |
21484-52-6 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
2-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,17,18) |
InChIキー |
WTMWGZQAMBPICC-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)N(N=C2CC(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


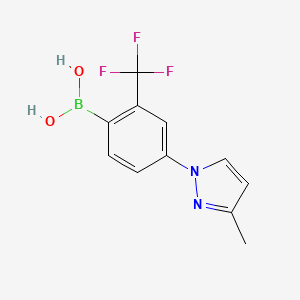



![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)
